Epothilone B (synthetic)
Description
Properties
Molecular Formula |
C27H41NO6S |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20?,21-,22-,24-,27+/m0/s1 |
InChI Key |
QXRSDHAAWVKZLJ-HPZHUWBASA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)CC(OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C |
Canonical SMILES |
CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epothilone B involves complex organic reactions, including stereospecific methylation, double asymmetric reactions, and ring closure via olefin metathesis . The process starts with the formation of a 2-methyl-4-carboxythiazole starter unit, followed by a series of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) modules .
Industrial Production Methods: Industrial production of Epothilone B typically involves fermentation processes using genetically engineered microorganisms. For instance, Aspergillus niger has been recognized for its high yield of Epothilone B when grown under optimized conditions . The fermentation process is followed by isolation and purification steps, which may include adsorption onto a resin and subsequent purification .
Chemical Reactions Analysis
Aldol Reactions in Macrocycle Construction
The aldol reaction is pivotal for forming the C6–C7 bond with correct stereochemistry. In Nicolaou's synthesis ( ), an aldol condensation between ketone 27 and aldehyde 28 generated intermediate 37 , establishing two stereocenters. This reaction proceeded with high diastereoselectivity (up to 95:5) under Evans' oxazolidinone catalysis ( ).
Key Conditions :
Wittig Olefination for C12–C13 Bond Formation
The C12–C13 olefin is introduced via Wittig reactions. Phosphonium salt 35 (derived from propargyl alcohol) was converted to a ylide using NaHMDS, then coupled with aldehyde 33 to yield Z- and E-olefins 27 in a 1:1 ratio ( ).
Optimization :
Yamaguchi Esterification and Macrolactonization
Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, Et₃N, 4-DMAP) facilitated esterification and macrocycle closure. For example, seco acid 42 underwent lactonization to yield cis-9,10-dehydroepothilone D (43 ) with 40% efficiency ( ).
| Macrolactonization Method | Substrate | Yield | Reference |
|---|---|---|---|
| Yamaguchi | 42 | 40% | |
| Mukaiyama | 52 | 35% |
Olefin Metathesis for Macrocyclic Closure
Grubbs' catalyst (Ru-based) enabled ring-closing metathesis (RCM) of bis-olefin precursors. Danishefsky's synthesis achieved macrocycle closure with 75% yield using first-generation Grubbs catalyst ( ).
Critical Parameters :
Epoxidation of C12–C13 Olefin
The final epoxide moiety is introduced via stereoselective epoxidation. Methyl(trifluoromethyl)dioxirane (TFDO) oxidized 23 to epothilone B (2 ) with 85% yield and 5:1 α:β epoxide ratio ( ).
Alternative Agents :
Stille and Nozaki–Hiyama–Kishi Couplings
Late-stage modifications employed cross-coupling reactions:
-
Stille coupling : Vinyl iodide 20 reacted with stannane 16 to append the thiazole side chain (72% yield, ).
-
Nozaki–Hiyama–Kishi : Aldehyde 32 coupled with vinyl iodide 20a–g (CrCl₂/NiCl₂) to install C15–C16 bonds (55–65% yield, ).
Diimide Reduction for Selective Hydrogenation
cis-9,10-Dehydroepothilone D (43 ) was reduced with diimide (HN=NH) to epothilone D (4 ), preserving the macrocycle’s stereochemistry (89% yield, ).
Stereospecific Methylation
A γ,δ-epoxy acrylate intermediate underwent stereospecific methylation with Me₂CuLi, achieving >90% enantiomeric excess for C4–C5 stereochemistry ( ).
Chromatographic Resolution
Diastereomers (e.g., 30 and 31 ) were separated via preparative TLC or HPLC, with silica gel (4% MeOH/CH₂Cl₂) providing baseline resolution ( ).
Scientific Research Applications
Background and Mechanism of Action
Epothilones are a class of microtubule-stabilizing agents that function similarly to taxanes, such as paclitaxel. They bind to the β-subunit of tubulin, promoting microtubule polymerization and inhibiting depolymerization. This stabilization leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells . Epothilone B is particularly noteworthy for its efficacy against taxane-resistant tumors, making it a valuable option in oncology.
Synthesis of Epothilone B
The synthesis of Epothilone B has evolved significantly since its initial discovery. Various synthetic routes have been developed, including:
- Total Synthesis : The first total synthesis was reported in the late 1990s, utilizing stereospecific reactions and olefin metathesis .
- Semi-Synthetic Derivatives : Advances in organic synthesis have led to numerous analogs aimed at enhancing potency and reducing side effects .
- Biotechnological Approaches : Recent methods involve genetic engineering of microbial strains such as Sorangium cellulosum, which can produce higher yields of epothilones through fermentation techniques .
Epothilone B exhibits significant cytotoxicity against various cancer cell lines. Key findings include:
- Potency Against Tumors : Studies have shown that Epothilone B is more potent than paclitaxel across multiple tumor types, including breast, lung, and prostate cancers .
- Resistance Mechanisms : It remains effective against tumors that have developed resistance to taxanes due to overexpression of β-tubulin or mutations in tubulin .
- Clinical Trials : Clinical evaluations have demonstrated promising results for Epothilone B derivatives in treating advanced breast cancer, with some studies reporting improved disease-free survival rates compared to traditional therapies .
Comparative Efficacy of Analogues
The development of various analogues of Epothilone B has been a focus of research:
| Compound Name | Structure Features | Efficacy (IC50) | Notes |
|---|---|---|---|
| Epothilone A | Natural analogue | 0.5 nM | Less potent than Epothilone B |
| Ixabepilone | Semi-synthetic derivative | 0.3 nM | Approved for clinical use |
| Sagopilone | Second-generation analogue | 0.4 nM | Effective against taxane-resistant cells |
| Utidelone | Genetically modified analogue | 0.2 nM | Shows lower neuropathy incidence |
Mechanism of Action
The principal mechanism of action of Epothilone B is the inhibition of microtubule function. It binds to the αβ-tubulin heterodimer subunit, stabilizing microtubules and preventing their disassembly . This leads to cell cycle arrest at the G2-M transition phase, resulting in cytotoxicity and apoptosis . Epothilone B has a similar mechanism of action to paclitaxel but is more effective in some cases due to its better water solubility and lower susceptibility to resistance mechanisms .
Comparison with Similar Compounds
Structural and Functional Insights
- Epoxide vs. Double Bond : The C12–C13 epoxide in Epothilone B increases tubulin-binding affinity by 10× compared to Epothilone A/D, as shown by docking studies (RMSD < 1.6 Å) .
- Macrolide Rigidity : Modifications to the macrolide ring (e.g., lactam in ixabepilone) reduce conformational flexibility but enhance binding kinetics .
- Resistance Mutations : Epothilone B retains activity against β-tubulin mutants (e.g., Phe270Val) that confer paclitaxel resistance .
Clinical and Industrial Relevance
- Production : Synthetic Epothilone B is cost-prohibitive due to multi-step synthesis (~30 steps), whereas microbial fermentation (e.g., Schlegelella brevitalea) achieves 90% yield via EpoK-mediated epoxidation .
- Therapeutic Scope : Epothilone B derivatives are in trials for neurological diseases (e.g., spinal cord injury) due to microtubule-stabilizing and BBB-penetrating properties .
Biological Activity
Epothilone B is a synthetic compound belonging to a class of microtubule-stabilizing agents, which are primarily used in cancer therapy. The biological activity of Epothilone B has been extensively studied, revealing its mechanism of action, structure-activity relationships, and potential therapeutic applications. This article delves into the biological activity of Epothilone B, supported by research findings and data tables summarizing key studies.
Epothilone B exerts its antitumor effects through the stabilization of microtubules, which inhibits their depolymerization. This stabilization disrupts normal mitotic processes, leading to cell cycle arrest and ultimately apoptosis in cancer cells. The binding of Epothilone B to the β-tubulin subunit prevents the normal dynamics of microtubule formation and disassembly, similar to the action of paclitaxel but with distinct binding properties .
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the Epothilone structure can significantly influence its biological potency. For instance, various analogues have been synthesized and tested against human cancer cell lines to determine their efficacy. Key findings include:
- Cyclopropane Substitutions : Analogues with cyclopropane rings at the C12–C13 position exhibited enhanced potency compared to traditional Epothilone B. Specifically, a cyclopropyl methylsulfanyl analogue showed up to six times greater activity than natural Epothilone B .
- Side Chain Variations : The introduction of different substituents on the thiazole moiety has been shown to affect potency. For example, a methylsulfanyl group at C5 significantly increased activity compared to other substituents .
Case Studies and Research Findings
Several studies have systematically evaluated the biological activity of Epothilone B and its analogues. Below are summarized findings from key research articles:
Table 1: Summary of Biological Activity Studies
Detailed Findings
- Cytotoxicity Against Cancer Cell Lines : In studies involving KB-31 (human epidermoid) and MCF-7 (breast cancer) cell lines, Epothilone B demonstrated significant cytotoxicity, with IC50 values indicating high potency relative to other chemotherapeutic agents .
- Mechanistic Insights : Research indicates that Epothilone B not only inhibits tubulin polymerization but also induces apoptosis via downregulation of anti-apoptotic proteins like Bcl-2 and survivin while upregulating pro-apoptotic factors such as Bax .
- Clinical Implications : Despite promising laboratory results, clinical applications have faced challenges due to adverse effects such as neuropathy. Newer analogues like Utidelone show improved efficacy with reduced side effects in clinical trials, suggesting a pathway for future therapeutic use .
Q & A
Q. How should researchers document synthetic procedures to meet journal reproducibility standards?
- Methodological Answer : Include detailed spectral data (NMR shifts, coupling constants) and chromatograms (HPLC retention times, purity %) in supplementary materials. For known intermediates, cite prior syntheses but provide full characterization for novel compounds. Use SIEF (Standardized Information on Experimental Figures) templates for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
